Hexanolamino PAF C-16

Descripción general

Descripción

Métodos De Preparación

Hexanolamino PAF C-16 se sintetiza a través de una serie de reacciones químicas que involucran la modificación de la estructura del factor activador de plaquetas. Las condiciones de reacción a menudo requieren disolventes específicos como etanol, dimetilsulfóxido y dimetilformamida para lograr la solubilidad y la pureza deseadas . Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener mayores rendimientos y pureza.

Análisis De Reacciones Químicas

Structural Characteristics of Hexanolamino PAF C-16

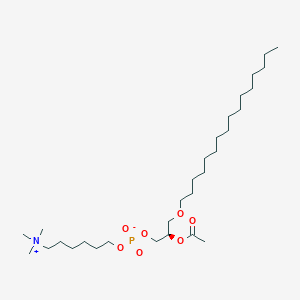

This compound, formally named 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine , is a synthetic analog of PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine). Key structural modifications include:

-

sn-1 position : Retention of the 1-O-hexadecyl ether linkage.

-

sn-2 position : Acetyl group (CH₃CO), critical for receptor binding .

-

sn-3 position : Replacement of the choline moiety with a hexanolamine group (N,N,N-trimethyl hexanolamine) .

Table 1: Structural Comparison of PAF C-16 and this compound

| Feature | PAF C-16 | This compound |

|---|---|---|

| sn-1 Position | 1-O-hexadecyl ether | 1-O-hexadecyl ether |

| sn-2 Position | Acetyl group (CH₃CO) | Acetyl group (CH₃CO) |

| sn-3 Position | Phosphorylcholine | Phosphorylhexanolamine |

| Receptor Activity | Full PAFR agonist | Dual PAFR agonist/antagonist |

Receptor Interaction and Signaling Pathways

This compound exhibits dual activity at the PAF receptor (PAFR), a G-protein-coupled receptor:

-

Antagonistic Effect : Blocks PAF C-16-induced TNF-α and nitric oxide (NO) production in macrophages at concentrations ≥2 μg/ml .

-

Agonistic Effect : Activates phospholipase C (PLC) and phospholipase A2 (PLA₂) pathways at lower concentrations, leading to downstream arachidonic acid release .

Key Biochemical Outcomes:

-

Inhibition of Intracellular Mycobacteria : Reduces Mycobacterium smegmatis survival in THP-1 macrophages by 40–60% via NO and TNF-α-dependent mechanisms .

-

Membrane Disruption : Direct growth inhibition of mycobacteria correlates with detergent-like effects on bacterial membranes .

Functional Studies and Research Findings

Experimental data from Mycobacterium smegmatis models highlight this compound’s bioactivity:

Table 2: Intracellular Growth Inhibition of M. smegmatis

| Treatment | Bacterial Survival (% of Control) | Mechanism |

|---|---|---|

| This compound | 40–60% reduction | PAFR-mediated NO/TNF-α |

| + PAFR Antagonists | Partial reversal (70–80%) | Blocked receptor signaling |

| + iNOS Inhibitors | 50% reversal | Reduced nitric oxide synthesis |

-

Structural Dependency : Removal of the sn-2 acetyl group (e.g., Lyso-PAF) abolishes activity, confirming its necessity for receptor engagement .

-

Species Selectivity : Shows higher efficacy against mycobacteria compared to Gram-negative pathogens .

Comparative Analysis with Other PAF Analogs

This compound’s unique sn-3 modification differentiates it from analogs like PAF C-18 (sn-1 octadecyl chain) and 2-O-methyl PAF (sn-2 methyl group). Unlike Lyso-PAF, which lacks bioactivity, Hexanolamino PAF retains partial agonist functionality despite structural alterations .

This synthesis of experimental data underscores this compound’s dual receptor modulation and its potential as a template for anti-infective therapeutics. Further studies are needed to explore its pharmacokinetics and efficacy in Mycobacterium tuberculosis models.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C30H62NO7P

- Molecular Weight : 579.8 g/mol

- CAS Number : 137566-83-7

- Purity : ≥98%

Hexanolamino PAF C-16 is characterized by an increased inter-ionic distance in its polar head group compared to traditional PAF, which enhances its biological activity and specificity towards different cell types .

Inflammation and Immune Response

This compound plays a crucial role in modulating the immune response. It acts as an antagonist in human monocyte-derived macrophages, inhibiting the production of reactive oxygen species (ROS) in response to PAF. This property is particularly valuable for studying inflammatory diseases where excessive ROS production can lead to tissue damage .

Cell Signaling Studies

The compound serves as a research tool for investigating intracellular signaling pathways involved in lipid metabolism and inflammation. It has been utilized to study the activation of polymorphonuclear leukocytes and monocytes, providing insights into the mechanisms of various inflammatory conditions .

Pharmacological Research

Due to its mixed agonist/antagonist properties, this compound is employed in pharmacological studies aimed at developing new therapeutic agents targeting PAF receptors. Its ability to selectively inhibit or activate these receptors makes it a candidate for drug development against conditions such as asthma, allergies, and other inflammatory diseases .

Cancer Research

Recent studies have explored the potential anticancer effects of this compound. Its influence on cancer cell proliferation and apoptosis has been investigated, suggesting possible applications in cancer therapy by modulating tumor microenvironments and immune responses .

Case Studies

Mecanismo De Acción

Hexanolamino PAF C-16 ejerce sus efectos al interactuar con los receptores del factor activador de plaquetas en la superficie de las células. Actúa como un agonista parcial en algunos tipos de células, induciendo la agregación plaquetaria y la producción de macrófagos . En otros tipos de células, funciona como un antagonista, inhibiendo la generación de especies reactivas de oxígeno . Los objetivos moleculares y las vías implicadas incluyen la activación de receptores específicos de la superficie celular y la modulación de las vías de señalización intracelular relacionadas con la inflamación y el estrés oxidativo .

Comparación Con Compuestos Similares

Hexanolamino PAF C-16 es único debido a sus propiedades duales de agonista y antagonista. Los compuestos similares incluyen:

Factor activador de plaquetas C-16: Un mediador fosfolipídico con propiedades inflamatorias similares.

Liso-PAF: Un análogo estructural con diferentes grupos funcionales en la columna vertebral del glicerol.

2-O-metil PAF: Otro análogo con modificaciones en el grupo acetilo.

Estos compuestos comparten similitudes estructurales, pero difieren en sus actividades biológicas y potencias específicas.

Actividad Biológica

Hexanolamino PAF C-16 is a synthetic analog of platelet-activating factor (PAF), a phospholipid mediator known for its significant role in inflammatory responses and various biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, effects on microorganisms, and potential therapeutic applications.

Overview of this compound

This compound (CAS No. 137566-83-7) is characterized by its unique structure that includes a hexanolamine group, which influences its interaction with PAF receptors. The molecular formula is , with a molecular weight of 523.7 g/mol. This compound exhibits both agonist and antagonist properties at PAF receptors, making it a valuable tool for studying the physiological roles of PAF in various biological contexts .

This compound operates primarily through its interaction with specific G-protein coupled receptors known as PAF receptors (PAFR). Upon binding, it activates several intracellular signaling pathways, including:

- Phosphatidylinositol-calcium signaling : This pathway leads to the release of intracellular calcium ions, promoting various cellular responses.

- Kinase activation : It stimulates protein tyrosine kinases and mitogen-activated protein kinases (MAPK), which are crucial for cell proliferation and survival.

- Cytokine production : this compound induces the secretion of pro-inflammatory cytokines such as TNF-α and IL-1, contributing to the inflammatory response .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of this compound, particularly against mycobacteria. Research indicates that this compound can inhibit the growth of non-pathogenic strains such as Mycobacterium smegmatis and Mycobacterium bovis BCG. The mechanism involves damaging the bacterial cell membrane, leading to cell lysis .

| Microorganism | Growth Inhibition (%) | Mechanism |

|---|---|---|

| M. smegmatis | 75% | Membrane damage via reactive oxygen species |

| M. bovis BCG | 70% | Disruption of cell membrane integrity |

These findings suggest that this compound may serve as a potential therapeutic agent in treating infections caused by mycobacteria.

Inflammatory Response Modulation

This compound also plays a significant role in modulating inflammatory responses. It enhances neutrophil migration and promotes the production of reactive oxygen species (ROS) from macrophages, which are essential for combating infections . Furthermore, it has been shown to induce apoptosis in certain cell types, including neuronal and epidermal cells, indicating its potential role in regulating cell survival during inflammation .

Case Studies

-

Mycobacterial Inhibition Study :

- A study conducted by Riaz et al. (2018) demonstrated that treatment with this compound resulted in significant growth inhibition of M. smegmatis within macrophages. The study utilized flow cytometry and fluorescence microscopy to assess membrane integrity post-treatment, confirming that this compound effectively compromised bacterial viability through direct membrane damage .

-

Inflammation and Cytokine Production :

- In another investigation, this compound was shown to enhance TNF-α production in macrophages exposed to inflammatory stimuli. This study highlighted its dual role as both an agonist and antagonist at PAF receptors, suggesting potential applications in modulating excessive inflammatory responses in conditions like rheumatoid arthritis and asthma .

Propiedades

IUPAC Name |

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAODKNFSHBTDQ-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160237 | |

| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137566-83-7 | |

| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137566837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.